molecular formula C10H14N6 B11888965 9H-Purin-2-amine, 9-methyl-6-(1-pyrrolidinyl)- CAS No. 920317-06-2

9H-Purin-2-amine, 9-methyl-6-(1-pyrrolidinyl)-

Cat. No.: B11888965
CAS No.: 920317-06-2
M. Wt: 218.26 g/mol
InChI Key: QTQGPLRFSGYPHM-UHFFFAOYSA-N
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Description

9-Methyl-6-(pyrrolidin-1-yl)-9H-purin-2-amine is a synthetic compound that belongs to the purine class of organic molecules. This compound is characterized by a purine ring system substituted with a methyl group at the 9th position and a pyrrolidinyl group at the 6th position. It is of interest in various fields of scientific research due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Methyl-6-(pyrrolidin-1-yl)-9H-purin-2-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available purine derivatives.

    Substitution Reaction: A nucleophilic substitution reaction is carried out to introduce the pyrrolidinyl group at the 6th position of the purine ring. This is typically achieved using pyrrolidine and a suitable base such as sodium hydride or potassium carbonate.

    Methylation: The methyl group is introduced at the 9th position through a methylation reaction using methyl iodide or dimethyl sulfate in the presence of a base.

Industrial Production Methods

Industrial production of 9-Methyl-6-(pyrrolidin-1-yl)-9H-purin-2-amine involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

9-Methyl-6-(pyrrolidin-1-yl)-9H-purin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the purine ring positions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Pyrrolidine in the presence of a base such as sodium hydride or potassium carbonate.

Major Products

    Oxidation: Oxidized derivatives of the purine ring.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Various substituted purine derivatives depending on the nucleophile used.

Scientific Research Applications

9-Methyl-6-(pyrrolidin-1-yl)-9H-purin-2-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex purine derivatives.

    Biology: Studied for its potential interactions with biological macromolecules such as enzymes and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of novel materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of 9-Methyl-6-(pyrrolidin-1-yl)-9H-purin-2-amine involves its interaction with specific molecular targets. The compound can bind to purine receptors or enzymes, modulating their activity. This interaction can affect various cellular pathways, leading to biological effects such as inhibition of viral replication or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    6-(Pyrrolidin-1-yl)-9H-purin-2-amine: Lacks the methyl group at the 9th position.

    9-Methyl-9H-purin-2-amine: Lacks the pyrrolidinyl group at the 6th position.

    6-(Pyrrolidin-1-yl)-9H-purin-2-amine derivatives: Various derivatives with different substituents at other positions.

Uniqueness

9-Methyl-6-(pyrrolidin-1-yl)-9H-purin-2-amine is unique due to the presence of both the methyl and pyrrolidinyl groups, which confer distinct chemical and biological properties. This combination of substituents can enhance the compound’s binding affinity to specific molecular targets and improve its pharmacokinetic profile.

Properties

CAS No.

920317-06-2

Molecular Formula

C10H14N6

Molecular Weight

218.26 g/mol

IUPAC Name

9-methyl-6-pyrrolidin-1-ylpurin-2-amine

InChI

InChI=1S/C10H14N6/c1-15-6-12-7-8(15)13-10(11)14-9(7)16-4-2-3-5-16/h6H,2-5H2,1H3,(H2,11,13,14)

InChI Key

QTQGPLRFSGYPHM-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC2=C1N=C(N=C2N3CCCC3)N

Origin of Product

United States

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